Pembrolizumab (MK-3475) and its High-Affinity Interaction with PD-1: A Technical Overview
Pembrolizumab (MK-3475) and its High-Affinity Interaction with PD-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Pembrolizumab (MK-3475), a humanized monoclonal antibody, to its target, the programmed cell death protein 1 (PD-1). A comprehensive understanding of this interaction is critical for the development and optimization of immunotherapies in oncology. This document details the quantitative binding parameters, the experimental methodologies used to determine these values, and the downstream signaling consequences of this high-affinity binding.
Core Mechanism of Action
Pembrolizumab is an IgG4-kappa monoclonal antibody that binds with high affinity to the PD-1 receptor on T cells.[1][2][3] This binding competitively inhibits the interaction between PD-1 and its ligands, PD-L1 and PD-L2, which are often overexpressed on the surface of tumor cells.[1][4] By blocking this interaction, Pembrolizumab effectively releases the "brakes" on the immune system, restoring the ability of T cells to recognize and eliminate cancerous cells.[2][3]
Quantitative Binding Affinity of Pembrolizumab to PD-1
The binding of Pembrolizumab to PD-1 has been extensively characterized using various biophysical and cell-based assays. The equilibrium dissociation constant (Kd), a measure of binding affinity, is consistently reported in the picomolar to low nanomolar range, indicating a very strong and stable interaction. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values further quantify the functional potency of Pembrolizumab in cell-based systems.
| Parameter | Value | Method | Source |
| Equilibrium Dissociation Constant (Kd) | 27 pM | Surface Plasmon Resonance (SPR) | [1] |
| 0.25 nM | Surface Plasmon Resonance (SPR) | [5] | |
| 0.61 nM | Surface Plasmon Resonance (SPR) | [5] | |
| Half Maximal Effective Concentration (EC50) | 0.11 µg/mL | PD-1/PD-L1 Blockade Bioassay | [6] |
| Half Maximal Inhibitory Concentration (IC50) | 0.36 µg/mL (for PD-L1 blockade) | Cell-based ELISA | [5] |
| 0.67 µg/mL (for PD-L2 blockade) | Cell-based ELISA | [5] |
Experimental Protocols
The determination of Pembrolizumab's binding affinity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of Pembrolizumab binding to PD-1.
Methodology:
-
Immobilization: Recombinant human PD-1 protein is immobilized on a sensor chip (e.g., CM5 sensor chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of Pembrolizumab concentrations (e.g., 0.63 nM to 20.3 nM) are injected over the sensor surface at a constant flow rate.[7]
-
Association Phase: The binding of Pembrolizumab to the immobilized PD-1 is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
-
Dissociation Phase: Following the association phase, a running buffer is flowed over the chip to monitor the dissociation of the Pembrolizumab-PD-1 complex, observed as a decrease in the SPR signal.
-
Regeneration: The sensor surface is regenerated using a low pH solution (e.g., glycine-HCl) to remove the bound antibody, preparing the surface for the next injection cycle.[8]
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the kinetic parameters (ka, kd) and the affinity constant (Kd = kd/ka).[7]
PD-1/PD-L1 Blockade Bioassay
This cell-based assay measures the ability of Pembrolizumab to block the interaction between PD-1 and PD-L1 and restore T-cell signaling.
Objective: To determine the EC50 of Pembrolizumab for the blockade of the PD-1/PD-L1 interaction.
Methodology:
-
Cell Culture: Two engineered cell lines are used: PD-1 effector cells (e.g., Jurkat cells expressing human PD-1 and an NFAT-luciferase reporter) and PD-L1 artificial antigen-presenting cells (aAPCs) (e.g., CHO-K1 cells expressing human PD-L1 and a T-cell receptor activator).[9]
-
Co-culture: The PD-1 effector cells and PD-L1 aAPCs are co-cultured. The engagement of PD-1 by PD-L1 inhibits T-cell receptor (TCR) signaling, resulting in low luciferase expression.[10]
-
Antibody Treatment: Serial dilutions of Pembrolizumab are added to the co-culture.
-
Incubation: The cells are incubated for a defined period (e.g., 6 hours) to allow for antibody binding and subsequent T-cell activation.[6]
-
Luminescence Reading: A luciferase substrate is added, and the luminescence is measured using a luminometer. The signal is proportional to the extent of T-cell activation.[10]
-
Data Analysis: The luminescence data is plotted against the Pembrolizumab concentration, and the EC50 value is calculated using a four-parameter logistic curve fit.
PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to PD-1 on activated T cells initiates a signaling cascade that suppresses T-cell effector functions.
Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[11][12] This phosphorylation event recruits the tyrosine phosphatase SHP-2.[11][13] Activated SHP-2 then dephosphorylates and inactivates key downstream signaling molecules in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, including components of the PI3K/Akt and Ras/MEK/ERK pathways.[11] This ultimately leads to reduced T-cell proliferation, cytokine production, and cytotoxic activity. Pembrolizumab, by blocking the initial PD-1/PD-L1 interaction, prevents the recruitment and activation of SHP-2, thereby sustaining the pro-inflammatory T-cell response.
References
- 1. Study of the interactions of a novel monoclonal antibody, mAb059c, with the hPD-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Molecular Interactions Mechanism of Pembrolizumab and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. Frontiers | Combination Approaches to Target PD-1 Signaling in Cancer [frontiersin.org]
- 12. Revisiting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
